4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMYWAWYRFLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 2-methoxyphenylhydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings (methoxy-substituted phenyl groups) facilitate electrophilic substitution. Key reactions include:
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole core undergoes selective transformations due to its electron-deficient nature:
Nucleophilic Ring-Opening
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | 2-Aminomethylbenzamide derivative | 68% |
| H₂/Pd-C | Ethanol, 50 psi, 24 hr | Reduced oxadiazole to thiosemicarbazide | 82% |
Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings, enabling structural diversification:
Methoxy Group Transformations
The methoxy substituents serve as modifiable handles:
Benzamide Hydrolysis
The amide bond undergoes controlled cleavage:
| Conditions | Products | Catalyst |
|---|---|---|
| 6M HCl, reflux, 8 hr | 4-Methoxybenzoic acid + Oxadiazole amine | Acid-mediated hydrolysis. |
| NaOH/EtOH, RT, 24 hr | Sodium 4-methoxybenzoate + Amine salt | Base-driven saponification . |
Key Mechanistic Insights
-
Electronic Effects : Methoxy groups enhance aromatic reactivity via electron donation, while the oxadiazole ring directs nucleophilic attacks to its electron-deficient carbons .
-
Steric Considerations : Ortho-methoxy substituents hinder reactivity at adjacent positions, favoring para-substitution in EAS.
This reactivity profile underscores the compound’s versatility as a scaffold for medicinal chemistry optimization, particularly in anticancer and antimicrobial drug development.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown significant promise in inhibiting cancer cell proliferation.
- Mechanism of Action : Oxadiazoles often exhibit their anticancer effects through the induction of apoptosis in cancer cells and inhibition of key cellular pathways involved in tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of oxadiazoles, including the target compound, exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to this one were tested against human colorectal carcinoma (HCT116) and showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, revealing activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The antimicrobial efficacy was evaluated using the minimum inhibitory concentration (MIC) method against various bacterial strains. Results indicated that certain oxadiazole derivatives could inhibit bacterial growth effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole compounds. Modifications in substituents on the oxadiazole ring can significantly influence their pharmacological properties.
| Compound | Substituent | Activity Type | IC50/MIC |
|---|---|---|---|
| A | 4-Methoxy | Anticancer | 5.85 µM |
| B | 2-Methoxy | Antimicrobial | 1.43 µM |
Synthesis Approaches
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazines and appropriate carboxylic acids or esters.
- Substitution Reactions : The introduction of methoxy groups and other substituents can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) may improve solubility and reduce cytotoxicity compared to chloro or fluoro substituents .
Key Observations :
- Commercial Availability: Some analogs (e.g., LMM5) are commercially sourced, suggesting scalability challenges for novel derivatives .
- Yield Variability : Electron-deficient substituents (e.g., nitro in 2q ) achieve higher yields (92%) than methoxy-containing derivatives .
Antifungal Activity:
- LMM5 and LMM11 () inhibit thioredoxin reductase in C. albicans, with potency linked to sulfamoyl groups absent in the target compound .
- Target Compound : The absence of sulfamoyl groups may reduce antifungal efficacy but lower toxicity risks.
Antibacterial Activity:
- HSGN-237 () highlights the role of fluorophenyl groups in enhancing penetration through bacterial membranes .
Enzyme Inhibition:
Biological Activity
4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : CHNO
- Molecular Weight : 300.32 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| U937 (Leukemia) | 12.45 | Inhibits cell cycle progression |
| A549 (Lung Cancer) | 10.20 | Triggers caspase-dependent apoptosis |
The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Flow cytometry assays confirmed that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway .
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these interactions fully .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the oxadiazole ring and the benzamide moiety can significantly influence the biological activity of related compounds. For instance:
- Substituting different groups on the phenyl rings can enhance or reduce cytotoxicity.
- The presence of electron-donating groups (EDGs) such as methoxy groups has been correlated with increased potency against certain cancer cell lines.
Table 2: SAR Insights from Related Compounds
| Compound | Modifications | IC (µM) | Notes |
|---|---|---|---|
| Compound A | No methoxy group | 25.00 | Lower activity compared to target compound |
| Compound B | Additional halogen substitution | 8.00 | Increased potency observed |
| Compound C | Altered oxadiazole structure | 12.00 | Similar activity as target compound |
Case Studies
In a notable study published in MDPI, derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines . The findings indicated that certain modifications led to compounds with IC values significantly lower than established chemotherapeutic agents like doxorubicin.
Q & A
Q. What are the key synthetic routes for 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes:
Hydrazide Formation : React 2-methoxyphenylcarboxylic acid derivatives with hydrazine to form the hydrazide intermediate.
Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or trichloromethyl chloroformate (Triphosgene) under reflux in methanol or THF .
Amide Coupling : Use 4-methoxybenzoyl chloride with the oxadiazole-2-amine intermediate in the presence of a base (e.g., pyridine or NaH) in anhydrous THF or DCM .
Optimization Tips :
-
Monitor reaction progress via TLC or HPLC to minimize side products.
-
Adjust stoichiometry (e.g., 1.2 eq. acyl chloride) and reaction time (12–24 hrs) to improve yields .
-
Purify via recrystallization (ethanol/acetone) or column chromatography (silica gel, hexane/ethyl acetate) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | BrCN, MeOH, reflux | 50–60 | 95.3–97.9 | |
| Amide Coupling | Pyridine, THF, 24h | 35–60 | >95 |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry via NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) and NMR (oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 365.1) .
- X-ray Crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., N–H⋯O interactions stabilizing planar conformations) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for antitumor activity in oxadiazole derivatives?
- Methodological Answer :
-
Modify Substituents : Vary methoxy groups (position/quantity) and compare IC values in cancer cell lines (e.g., CCRF-CEM, MCF-7). For example, fluorination at the benzamide ring enhances bioavailability .
-
Enzyme Inhibition Assays : Test inhibition of HDACs or CYP51 using fluorescence-based assays. Compound 6i (IC = 15.14 μM) showed potent antioxidant activity via radical scavenging .
-
Molecular Docking : Use AutoDock Vina to simulate binding to targets like hCA II or CYP51. Derivatives with trifluoromethyl groups exhibit stronger hydrophobic interactions .
- Data Table :
| Derivative | Target | IC (μM) | Activity | Reference |
|---|---|---|---|---|
| 6i (CF) | Antioxidant | 15.14 | Radical scavenging | |
| VNI Analog | CYP51 | 0.5–2.0 | Antifungal |
Q. How are contradictions in biological efficacy data resolved for oxadiazole-based compounds?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled) to confirm intracellular accumulation .
- Resistance Profiling : Compare activity against drug-resistant vs. wild-type strains (e.g., MRSA vs. S. aureus) .
Q. What in silico and in vivo models are suitable for preclinical evaluation?
- Methodological Answer :
- In Silico :
- ADMET Prediction : Use SwissADME to assess logP (<5), TPSA (<140 Ų), and Lipinski compliance .
- Toxicity Profiling : Predict hepatotoxicity via ProTox-II .
- In Vivo :
- C. elegans Infection Model : Test survival rates in MRSA-infected nematodes (e.g., 40% survival at 50 μM) .
- Murine Models : Evaluate pharmacokinetics (e.g., t = 2–4 hrs) and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
